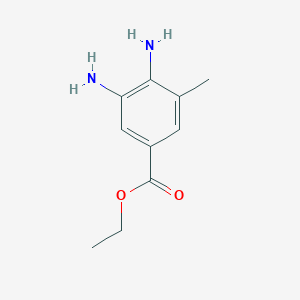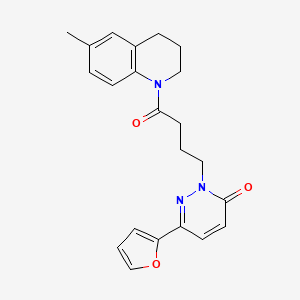![molecular formula C11H20O2 B2909378 (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol CAS No. 2248220-44-0](/img/structure/B2909378.png)
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol, also known as ONO-8130, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the production of arachidonic acid, which is a precursor to inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been shown to inhibit the growth of tumor cells in vitro and in vivo. In terms of cardiovascular effects, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, its anti-inflammatory and anti-tumor properties make it a potentially useful tool for researchers studying these areas. However, one limitation of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. Additionally, further studies are needed to fully elucidate the mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol and its effects on various physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol in humans for the treatment of various diseases.
Synthesemethoden
The synthesis of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 7-bromo-6-oxaspiro[3.5]nonane in the presence of a base. The resulting product is then subjected to a reduction reaction to yield (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. Additionally, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been studied for its effects on the cardiovascular system, with some research suggesting that it may have a protective effect against hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
(2R)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2(CCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
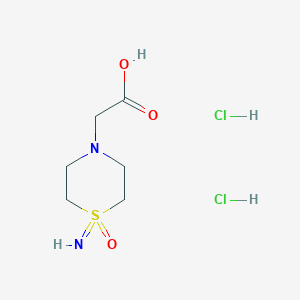
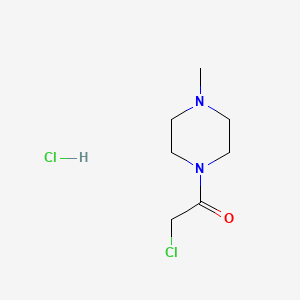
![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)
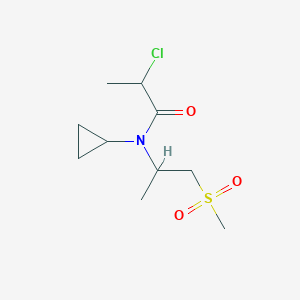
![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)

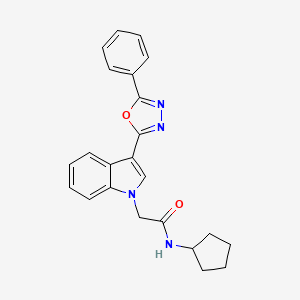
![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)
![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)
